
2-Bromo-1-difluoromethoxy-4-methyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-difluoromethoxy-4-methyl-benzene is an organic compound belonging to the class of aromatic halogenated hydrocarbons. It is characterized by the presence of a bromine atom, a difluoromethoxy group, and a methyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-difluoromethoxy-4-methyl-benzene typically involves the bromination of 1-difluoromethoxy-4-methyl-benzene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-difluoromethoxy-4-methyl-benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or aldehydes .
Scientific Research Applications
2-Bromo-1-difluoromethoxy-4-methyl-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-difluoromethoxy-4-methyl-benzene involves its interaction with specific molecular targets. The bromine atom and difluoromethoxy group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(difluoromethoxy)benzene
- 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
- 4-Bromo-1-(difluoromethoxy)-2-methylbenzene
Uniqueness
2-Bromo-1-difluoromethoxy-4-methyl-benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
954235-93-9 |
|---|---|
Molecular Formula |
C8H7BrF2O |
Molecular Weight |
237.04 g/mol |
IUPAC Name |
2-bromo-1-(difluoromethoxy)-4-methylbenzene |
InChI |
InChI=1S/C8H7BrF2O/c1-5-2-3-7(6(9)4-5)12-8(10)11/h2-4,8H,1H3 |
InChI Key |
JSOULHSRMOUTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


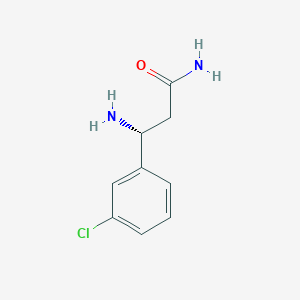
![methyl 1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-6-yl ether](/img/structure/B13073057.png)
![5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073063.png)
![tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13073067.png)
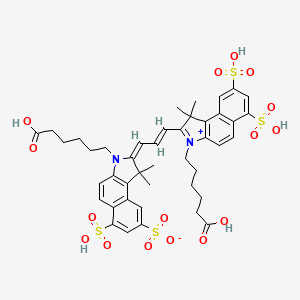
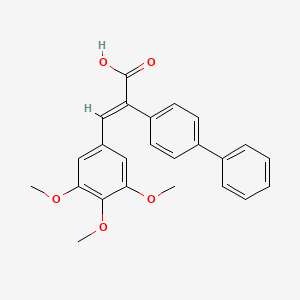
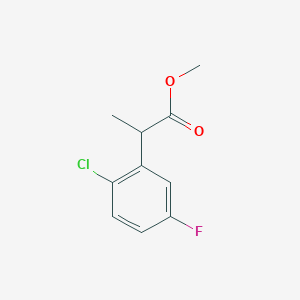
![1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane](/img/structure/B13073090.png)
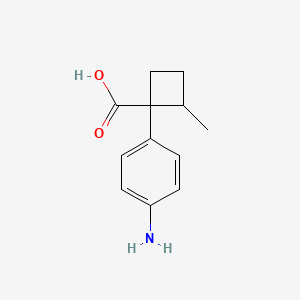
![2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine](/img/structure/B13073098.png)
![2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13073106.png)
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13073115.png)
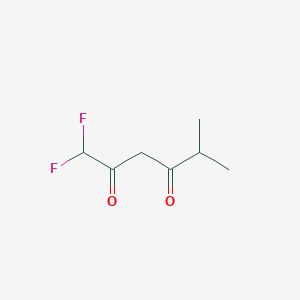
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13073144.png)
